3-fluoro-4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5S/c1-27-18-7-6-15(12-16(18)21)29(25,26)22-14-5-4-13-8-9-23(17(13)11-14)20(24)19-3-2-10-28-19/h4-7,11-12,19,22H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOSEESYNFAMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in pharmacological contexts. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 420.5 g/mol
- CAS Number : 1058212-77-3
The structure features a benzenesulfonamide core, a tetrahydrofuran moiety, and a fluoro-methoxy substitution which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the indoline structure.
- Introduction of the tetrahydrofuran carbonyl group.
- Sulfonamide formation through reaction with appropriate sulfonyl chlorides.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
The compound primarily acts as an inhibitor of specific enzymes, particularly carbonic anhydrases, which are critical in various physiological processes including pH regulation and ion transport. Inhibition of these enzymes can have therapeutic implications in conditions such as glaucoma and certain types of cancer.
Antimicrobial Activity
Recent studies have evaluated the antibacterial properties of similar sulfonamide compounds. For instance, derivatives exhibiting structural similarities have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis through mechanisms that disrupt bacterial cell wall synthesis or function .
Study 1: Antibacterial Efficacy
A series of benzenesulfonamide derivatives were screened for their antibacterial activity using the disc diffusion method. Results indicated that compounds with electron-withdrawing groups (like fluorine) exhibited enhanced activity against E. coli and K. pneumoniae, suggesting that the presence of a fluoro group in this compound may similarly enhance its antimicrobial properties .
Study 2: Enzyme Inhibition
Kinetic studies on related compounds demonstrated that modifications to the sulfonamide moiety can significantly affect enzyme binding affinities. For example, structural variations were shown to alter the inhibition rates against carbonic anhydrase B, indicating that the specific configuration of this compound could lead to potent inhibitory effects.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1058212-77-3 |
| Biological Targets | Carbonic Anhydrases |
| Antibacterial Activity | Effective against Gram-positive bacteria |
Scientific Research Applications
The compound exhibits promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that modifications to the sulfonamide structure can enhance antibacterial potency against resistant strains of bacteria. For instance, compounds similar to this one have demonstrated effective inhibition of bacterial growth, making them potential candidates for treating infections caused by antibiotic-resistant pathogens.
Anticancer Potential
Studies have shown that compounds with similar structures can effectively inhibit tumor growth in xenograft models. The mechanism of action may involve the interaction with specific receptors or enzymes involved in cancer progression.
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of 3-fluoro-4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide:
- Study on Antimicrobial Efficacy :
- Anticancer Studies :
- Mechanistic Insights :
Q & A
Q. Advanced Research Focus
- X-ray crystallography : Provides definitive confirmation of the sulfonamide linkage and spatial arrangement of the tetrahydrofuran-carbonyl group. For example, bond angles and torsion angles derived from crystallographic data can distinguish between isomeric forms .
- Multi-nuclear NMR : NMR is critical for verifying fluorine substitution patterns, while - HSQC confirms methoxy and THF-carbonyl connectivity .
- Mass spectrometry (HRMS) : High-resolution MS validates molecular formula, particularly for distinguishing between sulfonamide and sulfonic acid by-products .
What strategies mitigate low solubility in aqueous buffers during biological assays?
Q. Advanced Research Focus
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) to the indoline or methoxybenzene moieties to enhance hydrophilicity, as demonstrated in analogous sulfonamide derivatives .
- Nano-formulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability, as seen in studies of structurally related sulfonamides .
How do electronic effects of substituents (fluoro, methoxy) influence sulfonamide reactivity?
Q. Advanced Research Focus
- Fluorine’s electron-withdrawing effect : Enhances sulfonyl chloride electrophilicity, accelerating nucleophilic substitution but potentially increasing steric hindrance at the indoline amine site .
- Methoxy group’s resonance effects : Stabilizes the sulfonamide linkage via resonance donation, reducing susceptibility to hydrolysis. Comparative studies of 4-methoxy vs. 4-nitro analogs show a 30% increase in hydrolytic stability .
What are common by-products in the synthesis, and how are they characterized?
Q. Basic Research Focus
- Sulfonic acid derivatives : Result from incomplete substitution or hydrolysis. Detected via NMR (absence of NH peak) and IR (broad -SOH stretch at 2500 cm) .
- Di-substituted indoline : Caused by excess sulfonyl chloride. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
How can computational modeling predict binding affinities to biological targets?
Q. Advanced Research Focus
- Molecular docking : The tetrahydrofuran-carbonyl group’s conformational flexibility allows docking into hydrophobic pockets of enzymes (e.g., carbonic anhydrase). Studies on similar compounds show a correlation between docking scores and IC values (R = 0.82) .
- MD simulations : Reveal stable binding poses over 100 ns trajectories, highlighting hydrogen bonding between the sulfonamide NH and active-site residues .
What contradictions exist in reported synthetic yields, and how are they addressed?
Q. Advanced Research Focus
- Solvent polarity discrepancies : Yields in THF (60–70%) vs. DMF (45–50%) suggest solvent polarity impacts intermediate stability. Kinetic studies show THF’s lower dielectric constant stabilizes charged intermediates .
- Catalyst effects : Use of DMAP (4-dimethylaminopyridine) in acylation steps increases yields by 15% compared to non-catalytic conditions, as validated in controlled experiments .
What protocols ensure reproducibility in scaled-up synthesis?
Q. Basic Research Focus
- Stoichiometric precision : Maintain a 1.1:1 molar ratio of sulfonyl chloride to indoline amine to avoid di-substitution .
- Purification SOPs : Use automated flash chromatography with UV detection (254 nm) for consistent isolation of the product .
How is the compound’s stability under acidic/basic conditions assessed?
Q. Advanced Research Focus
- pH stability profiling : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. The sulfonamide bond is stable at pH 4–8 but hydrolyzes rapidly at pH <2 or >10, with t = 2 hours at pH 12 .
- Degradation kinetics : Pseudo-first-order rate constants (k) are calculated from LC-MS data to model shelf-life .
What mechanistic insights explain regioselectivity in the acylation step?
Q. Advanced Research Focus
- Steric and electronic factors : The indoline’s 6-amino group is less hindered than the 5-position, favoring acylation at the 1-position. DFT calculations show a 5 kcal/mol lower activation energy for the 1-isomer .
- Solvent coordination : THF coordinates to the acyl chloride, directing attack to the less sterically hindered site, as shown in mechanistic studies of analogous reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
